molecular formula C16H20 B14071618 2-Hexylnaphthalene CAS No. 2876-46-2

2-Hexylnaphthalene

Cat. No.: B14071618
CAS No.: 2876-46-2
M. Wt: 212.33 g/mol
InChI Key: ZGHJVWFEQWVPTB-UHFFFAOYSA-N
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Description

2-Hexylnaphthalene is an organic compound with the molecular formula C16H20 It is a derivative of naphthalene, where a hexyl group is attached to the second carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hexylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene with hexyl halides in the presence of a Lewis acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation techniques but on a larger scale. The process involves the use of continuous reactors and advanced purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hexylnaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted naphthalenes depending on the reagents used.

Scientific Research Applications

2-Hexylnaphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexylnaphthalene involves its interaction with various molecular targets. In biological systems, it can act as a fluorescent probe, binding to specific biomolecules and emitting fluorescence upon excitation. This property is utilized in imaging and detection applications .

Comparison with Similar Compounds

  • 2-Methylnaphthalene
  • 2-Ethylnaphthalene
  • 2-Butylnaphthalene

Comparison: 2-Hexylnaphthalene is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs

Properties

CAS No.

2876-46-2

Molecular Formula

C16H20

Molecular Weight

212.33 g/mol

IUPAC Name

2-hexylnaphthalene

InChI

InChI=1S/C16H20/c1-2-3-4-5-8-14-11-12-15-9-6-7-10-16(15)13-14/h6-7,9-13H,2-5,8H2,1H3

InChI Key

ZGHJVWFEQWVPTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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